2,2'-Bisnaloxone chemical structure and properties
2,2'-Bisnaloxone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical information for 2,2'-Bisnaloxone, a dimeric derivative of the opioid antagonist naloxone (B1662785).
Chemical Structure and Identity
2,2'-Bisnaloxone is a molecule formed by the linkage of two naloxone units. The precise chemical structure is represented by the IUPAC name (5α)-(5′α)-4,5:4′,5′-diepoxy-3,3′,14,14′-tetrahydroxy-17,17′-bis(2-propen-1-yl)-[2,2′-bimorphinan]-6,6′-dione.[1]
Chemical Structure:
Caption: 2D Chemical Structure of 2,2'-Bisnaloxone.
Physicochemical Properties
2,2'-Bisnaloxone is recognized primarily as an impurity found in naloxone preparations.[1][2][3] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C38H40N2O8 | [1][4][5][6] |
| Molecular Weight | 652.73 g/mol | [4][5][6] |
| CAS Number | 211738-08-8 | [1][5] |
| Appearance | White to yellow crystalline solid | [2] |
| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol (B145695) and chloroform. Slightly soluble in Chloroform, DMSO, and Methanol. | [1][2] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1][5] |
| Stability | Stable at room temperature and pressure, but may decompose under high temperature or light. Stable for ≥ 4 years under proper storage conditions. | [1][2] |
| UV max | 229, 275 nm | [1] |
Synthesis and Characterization
Detailed experimental protocols for the specific synthesis of 2,2'-Bisnaloxone are not widely published, as it is primarily considered a drug impurity or a degradant.[1][2] It is believed to form during the synthesis or degradation of naloxone. One study details the synthesis of a naloxone-related oxidative drug product degradant, which may provide insights into the formation of such dimeric impurities.[7]
Caption: General workflow for the isolation and characterization of 2,2'-Bisnaloxone.
Key Experimental Protocols (General):
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for both the purification and purity assessment of 2,2'-Bisnaloxone. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid) would be a typical starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in a deuterated solvent (such as CDCl3 or DMSO-d6) would be essential for elucidating the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC would be used to confirm the connectivity of the atoms and the linkage between the two naloxone moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that could further confirm the structure.
Biological Activity and Signaling Pathways
As an impurity of naloxone, the specific pharmacological properties and signaling pathways of 2,2'-Bisnaloxone have not been extensively studied.[2] Naloxone itself is a non-selective, competitive opioid receptor antagonist with a high affinity for the mu-opioid receptor.[8][9] It functions by displacing opioids from their receptors, thereby reversing the effects of an opioid overdose.[8][10]
The biological activity of bivalent ligands, such as 2,2'-Bisnaloxone, can differ from their monomeric counterparts. Bivalent ligands have the potential to simultaneously bind to two receptor sites, which can lead to altered affinity, selectivity, and efficacy. Research on other bivalent naloxone and naltrexone (B1662487) derivatives has been conducted to explore their interactions with opioid receptors.[11][12][13]
The presumed mechanism of action for 2,2'-Bisnaloxone would be antagonism of opioid receptors. The dimeric nature of the molecule could potentially lead to cross-linking of receptors, which might modulate downstream signaling pathways differently than naloxone.
Caption: Presumed signaling pathway of 2,2'-Bisnaloxone at the μ-opioid receptor.
Safety and Handling
Limited toxicity data is available for 2,2'-Bisnaloxone.[2] As it is an impurity in a pharmaceutical product, its presence is generally controlled to ensure the safety and efficacy of naloxone.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment.
Conclusion
2,2'-Bisnaloxone is a dimeric impurity of naloxone. While its physicochemical properties are partially documented, further research is needed to fully elucidate its pharmacological profile, including its specific interactions with opioid receptors and its impact on downstream signaling pathways. A comprehensive understanding of this molecule is important for ensuring the quality and safety of naloxone-containing drug products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2-Bisnaloxone [chembk.com]
- 3. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 6. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Naloxone DrugFacts | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 9. Understanding Naloxone - National Harm Reduction Coalition [harmreduction.org]
- 10. narcan.com [narcan.com]
- 11. Pharmacological properties of bivalent ligands containing butorphan linked to nalbuphine, naltrexone, and naloxone at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
